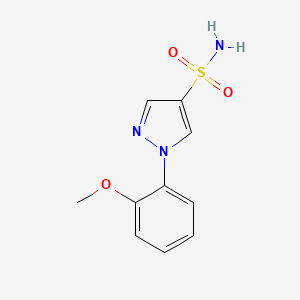

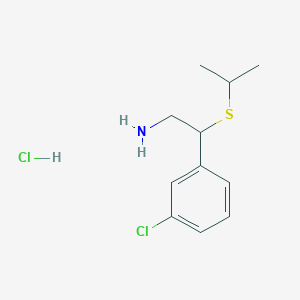

2-chloro-4-fluoro-N-methoxy-N-methylbenzamide

Overview

Description

“2-chloro-4-fluoro-N-methoxy-N-methylbenzamide” is a chemical compound. It is an N, N-disubstituted benzamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-fluoro-N-methoxy-N-methylbenzamide” are not fully available. The molecular weight is 217.62 g/mol .Scientific Research Applications

Synthesis of Pyridyl Heterocycles

2-chloro-4-fluoro-N-methoxy-N-methylbenzamide: is utilized in the synthesis of pyridyl heterocycles . These structures are significant in medicinal chemistry due to their presence in compounds with various pharmacological activities. The introduction of the fluorine atom can significantly alter the biological activity of these heterocycles, making them valuable in drug design and discovery.

Development of Photochromic Compounds

This compound serves as a precursor in the development of photochromic materials . Photochromism is the reversible transformation of a chemical species between two forms by the absorption of light, where the two forms have different absorption spectra. Applications of such materials include sunglasses, optical data storage, and light-sensitive indicators.

Formation of Exocyclic Fluorinating Agents

The reactivity of 2-chloro-4-fluoro-N-methoxy-N-methylbenzamide allows it to form exocyclic fluorinating agents when reacted with iodides . These agents are used to introduce fluorine into target molecules, a process that is highly valuable in the synthesis of agrochemicals and pharmaceuticals due to the unique properties imparted by the fluorine atom.

Ligand for Metal Complexes

As a ligand, it can form complexes with metals such as copper or zinc . These complexes can be studied for their catalytic properties or potential use in material science, such as in the creation of new types of semiconductors or magnetic materials.

Carbonylative Agent for Metal Hydroxides

This benzamide derivative can act as a carbonylative agent, converting metal hydroxides into metal carbonyls . Metal carbonyls are important in various industrial processes, including catalysis and material synthesis, due to their ability to undergo a wide range of chemical transformations.

Intermediate in Herbicide Synthesis

It serves as an important intermediate in the synthesis of the herbicide saflufenacil . Saflufenacil is a pyrimidinedione herbicide used for the control of a broad spectrum of weeds and is known for its rapid burndown of green vegetation.

Quorum Sensing Research

The compound is used in the preparation of molecules involved in quorum sensing in bacteria such as Pseudomonas aeruginosa . Quorum sensing is a system of stimulus and response correlated to population density, and studying this process can lead to the development of novel antimicrobial strategies.

Synthesis of Biologically Active Molecules

Lastly, 2-chloro-4-fluoro-N-methoxy-N-methylbenzamide is a precursor for the synthesis of various biologically active molecules . These molecules can have applications ranging from enzyme inhibition to acting as ligands for biological receptors, contributing to the advancement of therapeutic agents.

properties

IUPAC Name |

2-chloro-4-fluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSTYLGNFZGUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-methoxy-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)

![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)

![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)

![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)

![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)

![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

amine](/img/structure/B1465241.png)